molecular formula C16H22F3N3OS B10924828 N-(3-methoxypropyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

N-(3-methoxypropyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Cat. No.: B10924828
M. Wt: 361.4 g/mol
InChI Key: VABWSWLPDSLSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-METHOXYPROPYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound characterized by the presence of a trifluoromethyl group and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-METHOXYPROPYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with a thioamide to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reduction steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-METHOXYPROPYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N~1~-(3-METHOXYPROPYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-(3-METHOXYPROPYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The pyrazine ring is involved in binding to specific receptors or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N~1~-(3-METHOXYPROPYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]ETHANAMIDE
  • N~1~-(3-METHOXYPROPYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]METHANAMIDE

Uniqueness

N~1~-(3-METHOXYPROPYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the pyrazine ring provides a versatile scaffold for further functionalization and interaction with biological targets .

Properties

Molecular Formula

C16H22F3N3OS

Molecular Weight

361.4 g/mol

IUPAC Name

N-(3-methoxypropyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

InChI

InChI=1S/C16H22F3N3OS/c1-23-11-3-6-20-15(24)22-9-7-21(8-10-22)14-5-2-4-13(12-14)16(17,18)19/h2,4-5,12H,3,6-11H2,1H3,(H,20,24)

InChI Key

VABWSWLPDSLSNG-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=S)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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